Antitumor Potency Ranking in HCT116 Human Colon Carcinoma: Bohemine Occupies a Defined Intermediate Position Between Olomoucine and CYC202
In a three-way head-to-head comparison using the sulforhodamine B (SRB) growth inhibition assay against HCT116 human colon carcinoma cells with 16-hour drug exposure, the antitumor potency ranking was: olomoucine (IC₅₀ = 56 μM) < bohemine (IC₅₀ = 27 μM) < CYC202/R-roscovitine (IC₅₀ = 15 μM). Bohemine is approximately 2.1-fold more potent than olomoucine but approximately 1.8-fold less potent than the clinical-stage candidate CYC202 in this cellular model [1].
| Evidence Dimension | Antiproliferative IC₅₀ in HCT116 human colon carcinoma cells (16 h exposure, SRB assay) |
|---|---|
| Target Compound Data | IC₅₀ = 27 μmol/L (bohemine) |
| Comparator Or Baseline | Olomoucine IC₅₀ = 56 μmol/L; CYC202 (R-roscovitine) IC₅₀ = 15 μmol/L |
| Quantified Difference | Bohemine is 2.1× more potent than olomoucine (27 vs 56 μM); CYC202 is 1.8× more potent than bohemine (15 vs 27 μM) |
| Conditions | HCT116 human colon carcinoma cell line; sulforhodamine B (SRB) growth inhibition assay; 16-hour drug exposure; Raynaud et al. 2005 |
Why This Matters
This positions bohemine as a potency-bridge compound between the weaker tool compound olomoucine and the clinically advanced CYC202, enabling dose-response calibration in CDK inhibitor screening cascades where intermediate potency is desired.
- [1] Raynaud FI, Whittaker SR, Fischer PM, et al. In vitro and In vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clin Cancer Res. 2005;11(13):4875-4887. doi:10.1158/1078-0432.CCR-04-2264 View Source
